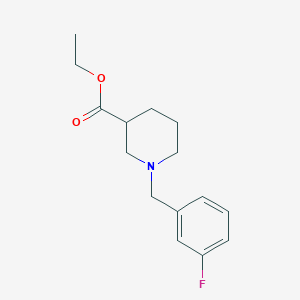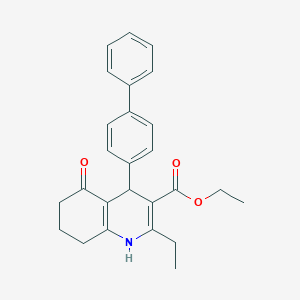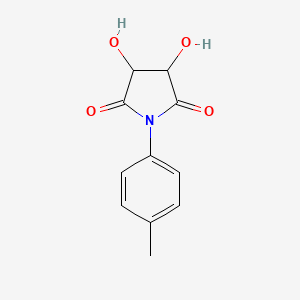![molecular formula C22H28O5 B5146434 1,3-dimethoxy-2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzene](/img/structure/B5146434.png)
1,3-dimethoxy-2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethoxy-2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzene, also known as DMB, is a synthetic compound that has been widely used in scientific research. It is a member of the family of compounds known as lignans, which are found in a variety of plants and have been shown to have a range of biological activities. In
Mécanisme D'action
The mechanism of action of 1,3-dimethoxy-2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzene is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. This compound has also been shown to improve glucose metabolism and insulin sensitivity, which may make it a potential treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3-dimethoxy-2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzene in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 1,3-dimethoxy-2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzene. One area of research is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another area of research is to study its potential therapeutic applications in more detail, including its efficacy and safety in animal models and clinical trials. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing this compound.
Méthodes De Synthèse
1,3-dimethoxy-2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzene can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with 1,4-dibromobutane to form 4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl bromide. The second step involves the reaction of this intermediate with 1,3-dimethoxy-2-bromobenzene to form this compound.
Applications De Recherche Scientifique
1,3-dimethoxy-2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzene has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Propriétés
IUPAC Name |
1,3-dimethoxy-2-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-5-9-17-12-13-18(21(16-17)25-4)26-14-6-7-15-27-22-19(23-2)10-8-11-20(22)24-3/h5,8-13,16H,6-7,14-15H2,1-4H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTXRZFVEZGQGO-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=C(C=CC=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5146361.png)
![1-(2-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146372.png)
![N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146380.png)
![1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5146385.png)
![5-[1-(3-methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5146389.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146391.png)

![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5146404.png)

![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5146426.png)
![10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5146427.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2,3,3-triphenylpropanoate](/img/structure/B5146442.png)
